4-Chloro-1,3,5-triazine-2-carboxylic acid
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Overview
Description
4-Chloro-1,3,5-triazine-2-carboxylic acid is a heterocyclic organic compound that belongs to the triazine family. This compound is characterized by a triazine ring substituted with a chlorine atom and a carboxylic acid group. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1,3,5-triazine-2-carboxylic acid typically involves the chlorination of 1,3,5-triazine derivatives. One common method is the reaction of cyanuric chloride with appropriate nucleophiles under controlled conditions. For example, cyanuric chloride can be reacted with sodium carbonate and methanol at low temperatures to yield 2-chloro-4,6-dimethoxy-1,3,5-triazine .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1,3,5-triazine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding derivatives.
Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form carboxylate salts or reduction to yield alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium carbonate, methanol, and tertiary amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride are used under solvent-free conditions.
Major Products:
Substitution Products: Various substituted triazines depending on the nucleophile used.
Oxidation Products: Carboxylate salts.
Reduction Products: Alcohols.
Scientific Research Applications
4-Chloro-1,3,5-triazine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex triazine derivatives.
Biology: Investigated for its potential as an antifungal, anticancer, and antiviral agent.
Medicine: Explored for its antitumor properties and potential use in drug development.
Industry: Utilized in the production of herbicides, polymer stabilizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1,3,5-triazine-2-carboxylic acid involves its interaction with specific molecular targets. The chlorine atom and carboxylic acid group facilitate its binding to enzymes and receptors, leading to inhibition or activation of various biochemical pathways. For example, in medicinal applications, it may inhibit enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used in amide coupling reactions.
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the manufacture of herbicides.
Uniqueness: 4-Chloro-1,3,5-triazine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a chlorine atom and a carboxylic acid group makes it a versatile intermediate for synthesizing a wide range of derivatives with diverse applications.
Properties
Molecular Formula |
C4H2ClN3O2 |
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Molecular Weight |
159.53 g/mol |
IUPAC Name |
4-chloro-1,3,5-triazine-2-carboxylic acid |
InChI |
InChI=1S/C4H2ClN3O2/c5-4-7-1-6-2(8-4)3(9)10/h1H,(H,9,10) |
InChI Key |
MTWSWQNYNXCRMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NC(=N1)Cl)C(=O)O |
Origin of Product |
United States |
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